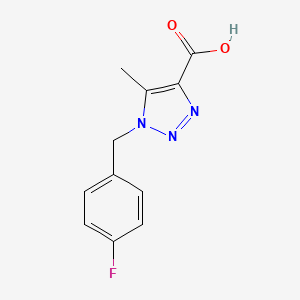
1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea is a chemical compound that is commonly used in scientific research. This compound is synthesized using specific methods and has a unique mechanism of action that makes it useful in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea involves the inhibition of sGC, which leads to a decrease in the production of cyclic guanosine monophosphate (cGMP). This decrease in cGMP levels results in the relaxation of smooth muscle cells in the vasculature, leading to a reduction in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea are primarily related to its inhibition of sGC. This inhibition leads to a decrease in cGMP levels, which results in the relaxation of smooth muscle cells in the vasculature. This relaxation leads to a reduction in blood pressure, making this compound useful in the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea in lab experiments is its well-established synthesis method. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, one limitation of this compound is its selectivity for sGC, which may limit its usefulness in certain studies.
Orientations Futures
There are several future directions for research involving 1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea. One potential direction is the development of more selective inhibitors of sGC. Additionally, further studies investigating the role of sGC in the regulation of smooth muscle tone in the vasculature may provide valuable insights into the treatment of hypertension. Finally, the use of 1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea in combination with other compounds may lead to the development of more effective treatments for hypertension.
Méthodes De Synthèse
The synthesis of 1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 1-methylpiperidin-4-amine with oxolan-2-carboxylic acid followed by the addition of isobutyl chloroformate. The resulting product is then purified using column chromatography to obtain a white solid. This method of synthesis is well-established and has been used in numerous studies.
Applications De Recherche Scientifique
1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea has various scientific research applications, including its use as a selective inhibitor of the enzyme soluble guanylate cyclase (sGC). This enzyme plays a critical role in the regulation of blood pressure, and the inhibition of sGC by 1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea has been shown to reduce blood pressure in animal models. Additionally, this compound has been used in studies investigating the role of sGC in the regulation of smooth muscle tone in the vasculature.
Propriétés
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-15-6-4-10(5-7-15)14-12(16)13-9-11-3-2-8-17-11/h10-11H,2-9H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLLGVUQRPGCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

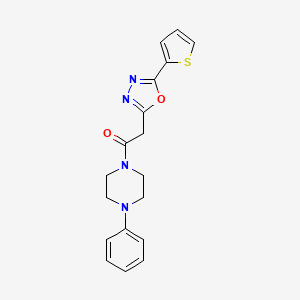
![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2981008.png)
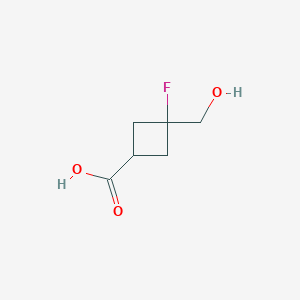
![N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2981011.png)
![1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B2981012.png)

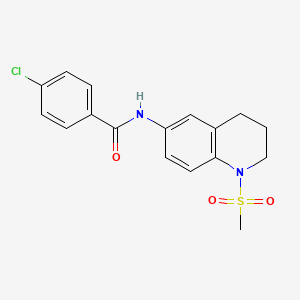

![N-(2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2981017.png)
![N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B2981019.png)
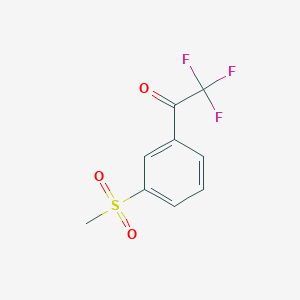
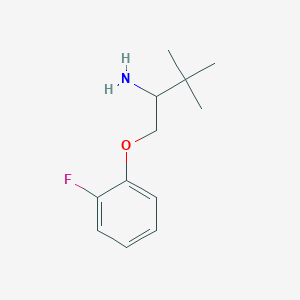
![N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2981026.png)
